N-[(furan-2-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine
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Overview
Description
N-[(furan-2-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine is a heterocyclic compound that features both furan and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine typically involves the reaction of furan-2-carboxaldehyde with 1,3-dimethyl-1H-pyrazol-4-amine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as ethanol, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave-assisted synthesis, which has been shown to be effective for the production of furan derivatives. This method allows for the synthesis of the compound under mild conditions with good yields .
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Halogenating agents: N-bromosuccinimide (NBS), chlorine (Cl2).
Major Products
The major products formed from these reactions include furan-2-carboxylic acid derivatives, alcohols, amines, and halogenated furan derivatives .
Scientific Research Applications
N-[(furan-2-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
5-Furan-2-yl [1,3,4]oxadiazole-2-thiol: A compound with similar furan ring structure but different heterocyclic components.
N-Methyl (5-(pyridin-3-yl)furan-2-yl)methanamine: Another furan derivative with different substituents.
Uniqueness
N-[(furan-2-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine is unique due to its combination of furan and pyrazole rings, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a different set of molecular targets compared to other furan derivatives .
Properties
Molecular Formula |
C10H13N3O |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-1,3-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C10H13N3O/c1-8-10(7-13(2)12-8)11-6-9-4-3-5-14-9/h3-5,7,11H,6H2,1-2H3 |
InChI Key |
MMMJCVXLDHMVEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC=CO2)C |
Origin of Product |
United States |
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